molecular formula C14H14F2N2O2 B2727588 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide CAS No. 1208926-96-8

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide

Cat. No.: B2727588
CAS No.: 1208926-96-8
M. Wt: 280.275
InChI Key: XBBQQQSYADZYRP-UHFFFAOYSA-N
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Description

2-[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a chemical compound of significant interest in agrochemical research and development. Its structure, featuring a 1,2-oxazole (isoxazole) ring linked to a 2,4-difluorophenyl group and an N-propylacetamide side chain, is characteristic of modern pesticidal agents . This molecular architecture suggests potential for use in the study and development of new fungicides or insecticides . The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal and agrochemistry, as fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to specific targets . Similarly, the N-propylacetamide group is a functional unit known to contribute to the physicochemical properties of organic compounds . Research into compounds with these structural features often focuses on their role as inhibitors of critical fungal enzymes, such as succinate dehydrogenase (SDHI) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-2-5-17-14(19)8-10-7-13(20-18-10)11-4-3-9(15)6-12(11)16/h3-4,6-7H,2,5,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBQQQSYADZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=NOC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.

    Attachment of the Propylacetamide Moiety: The final step involves the acylation of the isoxazole derivative with propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the isoxazole ring contributes to its stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Spectral and Structural Differences
Compound Class Core Heterocycle Key Functional Groups IR Peaks (cm⁻¹) Reference
Target Compound 1,2-Oxazole N-Propylacetamide, 2,4-difluorophenyl C=O (~1680–1700), C-F (~1100–1250)
Triazole-thiones [7–9] 1,2,4-Triazole C=S, sulfonylphenyl C=S (~1247–1255), no C=O
Hydrazinecarbothioamides [4–6] Thioamide, 2,4-difluorophenyl C=S (~1243–1258), C=O (~1663–1682)

*Predicted based on analogous acetamides.

Agrochemical Analogues ()

lists pesticidal compounds with structural parallels:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) : Shares the acetamide group but replaces the oxazole with an oxazolidinyl ring. The 2,6-dimethylphenyl substituent may confer different steric and electronic effects compared to 2,4-difluorophenyl .
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) : Features a difluorophenyl group but incorporates a triazolopyrimidine sulfonamide scaffold, which enhances herbicidal activity via sulfonamide-mediated enzyme inhibition .
Table 2: Functional Group and Bioactivity Comparison
Compound Core Structure Aromatic Substituent Side Chain Application
Target Compound 1,2-Oxazole 2,4-Difluorophenyl N-Propylacetamide Unknown (research)
Oxadixyl Oxazolidinyl 2,6-Dimethylphenyl Methoxy-acetamide Fungicide
Flumetsulam Triazolopyrimidine 2,6-Difluorophenyl Sulfonamide Herbicide

Geometrical and Electronic Differences ()

highlights bond connectivity in pyrazole and oxazolidinone derivatives. While the target compound’s oxazole ring differs from pyrazole or triazole systems, key distinctions include:

  • Bond Angles and Hybridization : The 1,2-oxazole ring (with one oxygen and one nitrogen atom) exhibits different electronic effects compared to triazoles (three nitrogen atoms), influencing reactivity and intermolecular interactions.

Research Implications and Limitations

  • Synthesis Challenges : Unlike triazole derivatives in , oxazole synthesis may require distinct cyclization strategies (e.g., Robinson-Gabriel synthesis) to form the oxazole ring.
  • Biological Activity : The N-propylacetamide chain may improve bioavailability compared to thioamide or sulfonamide analogs, though direct activity data are lacking.
  • Contradictions : Triazole-thiones [7–9] lack the acetamide group, limiting direct functional comparisons, while flumetsulam’s sulfonamide group offers divergent modes of action .

Biological Activity

Introduction

The compound 2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-propylacetamide is a member of the oxazole derivatives family, which are known for their diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2O4 , with a molecular weight of 374.34 g/mol . The structure includes an oxazole ring and a propylacetamide moiety, which contribute to its biological activity.

PropertyData
Molecular FormulaC19H16F2N2O4
Molecular Weight374.34 g/mol
IUPAC NameThis compound
CAS Number1021264-82-3

Antimicrobial Activity

Research indicates that compounds within the oxazole class exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effective activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values suggest it possesses both bacteriostatic and bactericidal effects, making it a potential candidate for treating resistant bacterial infections .

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing the inhibition of NF-κB activation induced by lipopolysaccharides (LPS), it was found to attenuate inflammatory responses effectively. The mechanism appears to involve modulation of transcription factors associated with inflammatory pathways, indicating its potential use in managing inflammatory diseases .

Cytotoxicity and Cell Viability

In cytotoxicity assays, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM. This suggests a favorable safety profile for further development in therapeutic applications .

The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets. The oxazole ring may facilitate binding to enzyme active sites or receptor sites involved in inflammatory responses or microbial resistance mechanisms. Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of oxazole derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study reported that compounds similar to this compound showed significant activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against MRSA isolates .
  • Anti-inflammatory Activity : Research has demonstrated that these compounds can inhibit the NF-κB pathway more potently than traditional anti-inflammatory agents like cinnamic acid derivatives .
  • Safety Profile : Evaluations of cytotoxicity across various cell lines indicate that this compound maintains cell viability at therapeutic concentrations, supporting its potential as a safe therapeutic agent .

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